molecular formula C8H6Br2F2 B8194741 4-Bromo-3-(difluoromethyl)benzyl bromide

4-Bromo-3-(difluoromethyl)benzyl bromide

Cat. No.: B8194741
M. Wt: 299.94 g/mol
InChI Key: CPWJIQYFNDMXRE-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)benzyl bromide: is an organic compound with the molecular formula C8H6Br2F2. It is a brominated and fluorinated aromatic hydrocarbon, characterized by the presence of both bromine and difluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 3-(difluoromethyl)benzyl alcohol: One common method involves the bromination of 3-(difluoromethyl)benzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields 4-Bromo-3-(difluoromethyl)benzyl bromide.

    Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 3-(difluoromethyl)benzyl bromide with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). This reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: 4-Bromo-3-(difluoromethyl)benzyl bromide readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products:

    Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl amines, benzyl thiols, and benzyl ethers.

    Oxidation: Products include carboxylic acids, ketones, and aldehydes.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

Chemistry: 4-Bromo-3-(difluoromethyl)benzyl bromide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. It serves as a precursor for the synthesis of various fluorinated and brominated compounds.

Biology: In biological research, this compound is used to study the effects of fluorinated and brominated aromatic compounds on biological systems. It is also employed in the development of bioactive molecules and drug candidates.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. Its unique chemical structure allows for the exploration of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)benzyl bromide involves its interaction with various molecular targets and pathways. The bromine and difluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects. The compound’s ability to undergo nucleophilic substitution and other reactions allows it to form covalent bonds with target molecules, thereby altering their function.

Comparison with Similar Compounds

    4-Bromo-2,3-difluorobenzyl bromide: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a difluoromethyl group, resulting in different chemical properties and uses.

    4-Bromobenzotrifluoride: Lacks the benzyl bromide moiety, leading to distinct reactivity and applications.

Uniqueness: 4-Bromo-3-(difluoromethyl)benzyl bromide is unique due to the presence of both bromine and difluoromethyl groups on the benzene ring. This combination imparts specific reactivity and properties that are valuable in various fields of research and industry. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom facilitates nucleophilic substitution reactions.

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWJIQYFNDMXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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